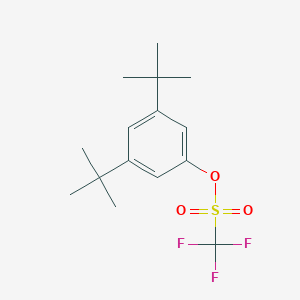
3,5-Di-tert-butylphenyl trifluoromethanesulfonate
Vue d'ensemble
Description
3,5-Di-tert-butylphenyl trifluoromethanesulfonate, also known as DTBPF, is an organic compound that has been extensively used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis reactions. The compound is known for its high reactivity and stability, which makes it an ideal choice for various chemical reactions.
Mécanisme D'action
3,5-Di-tert-butylphenyl trifluoromethanesulfonate is a sulfonate ester that is known for its high reactivity. The compound reacts with various functional groups, such as alcohols and amines, to form stable complexes. The mechanism of action of 3,5-Di-tert-butylphenyl trifluoromethanesulfonate involves the formation of a covalent bond between the sulfonate group and the functional group of the substrate.
Effets Biochimiques Et Physiologiques
3,5-Di-tert-butylphenyl trifluoromethanesulfonate is a highly reactive compound that can react with various biological molecules, such as proteins and nucleic acids. The compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. In addition, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate has been shown to have anticancer and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Di-tert-butylphenyl trifluoromethanesulfonate is a stable and highly reactive compound that is easy to handle in the laboratory. The compound is also readily available and relatively inexpensive. However, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate can be toxic and should be handled with care. In addition, the compound can react with various biological molecules, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of 3,5-Di-tert-butylphenyl trifluoromethanesulfonate in scientific research. One area of research is the development of new drugs and pharmaceuticals using 3,5-Di-tert-butylphenyl trifluoromethanesulfonate as a reagent. Another area of research is the use of 3,5-Di-tert-butylphenyl trifluoromethanesulfonate in the synthesis of new materials, such as polymers and nanoparticles. In addition, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate can be used in the development of new analytical techniques, such as mass spectrometry and chromatography.
Conclusion:
In conclusion, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate is an important compound that has been extensively used in scientific research. The compound is known for its high reactivity and stability, which makes it an ideal choice for various chemical reactions. 3,5-Di-tert-butylphenyl trifluoromethanesulfonate has been used in the synthesis of various natural products, the development of new drugs and pharmaceuticals, and the development of new analytical techniques. However, the compound can be toxic and should be handled with care. Future research on 3,5-Di-tert-butylphenyl trifluoromethanesulfonate can lead to the development of new materials, drugs, and analytical techniques.
Applications De Recherche Scientifique
3,5-Di-tert-butylphenyl trifluoromethanesulfonate has been extensively used in scientific research as a reagent in organic synthesis reactions. It is commonly used as a protecting group for alcohols and amines. The compound has also been used in the synthesis of various natural products, such as alkaloids and terpenes. In addition, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate has been used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
155064-25-8 |
|---|---|
Nom du produit |
3,5-Di-tert-butylphenyl trifluoromethanesulfonate |
Formule moléculaire |
C15H21F3O3S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(3,5-ditert-butylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H21F3O3S/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)21-22(19,20)15(16,17)18/h7-9H,1-6H3 |
Clé InChI |
NMKZEDAODGHHEC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(C)(C)C |
Pictogrammes |
Irritant |
Synonymes |
3 5-DI-TERT-BUTYLPHENYL TRIFLUOROMETHAN& |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


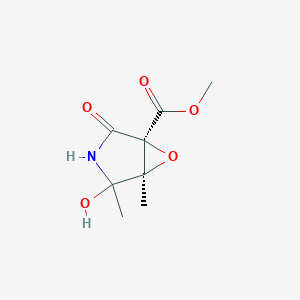
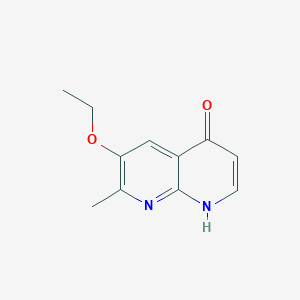
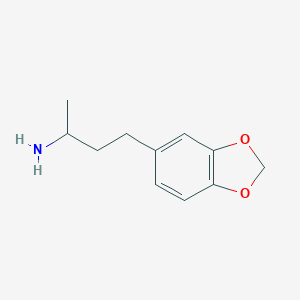
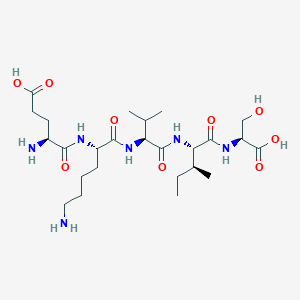
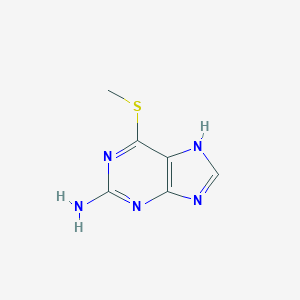

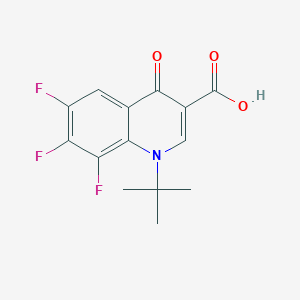
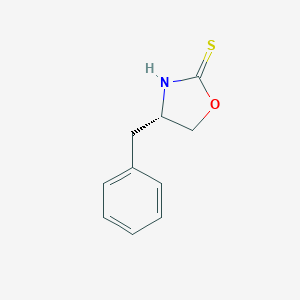
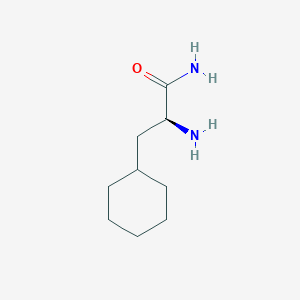
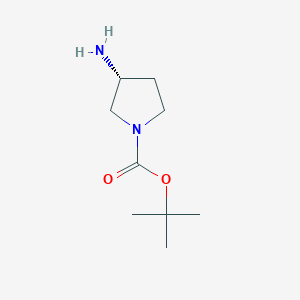
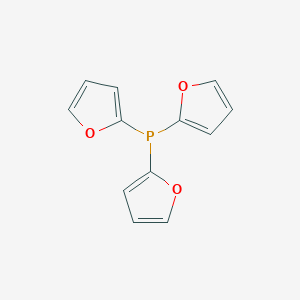

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)